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IMPERATOXIN-INHIBITOR

Cat. No.: B1573908
M. Wt: 10 KDa
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Description

Significance of Intracellular Calcium Release Channels in Excitable Tissues

Intracellular calcium (Ca2+) release channels are fundamental to the functioning of excitable tissues such as muscles and neurons. nih.gov These channels orchestrate the release of Ca2+ from intracellular stores, primarily the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types. nih.govwikipedia.org This elevation of cytosolic Ca2+ concentration acts as a crucial second messenger, initiating a wide array of cellular processes. nih.gov

In muscle cells, the release of Ca2+ is the direct trigger for muscle contraction, a process known as excitation-contraction coupling. mdpi.com In neurons, Ca2+ release is integral to processes like neurotransmitter release and synaptic plasticity. The precise spatial and temporal regulation of Ca2+ signals, often in the form of localized "calcium sparks," is essential for normal cellular function. wikipedia.org Dysregulation of these channels can lead to severe pathological conditions, including muscle disorders and cardiac arrhythmias. mdpi.comfrontiersin.org The major pathway for Ca2+ influx in excitable cells is through voltage-activated Ca2+ channels; however, the release of Ca2+ from intracellular stores is also a critical component of cellular calcium signaling. biologists.com

Overview of Ryanodine (B192298) Receptor (RyR) Isoforms and Their Physiological Roles

Ryanodine receptors (RyRs) are a major class of intracellular calcium release channels, recognized as the largest known ion channels. wikipedia.orgmdpi.com They form large tetrameric protein complexes that are responsible for the controlled release of Ca2+ from the SR and ER. wikipedia.orgrupress.org In mammals, three distinct isoforms of the RyR have been identified, each with a specific tissue distribution and physiological role. mdpi.com

RyR1 is predominantly expressed in skeletal muscle, where it is essential for excitation-contraction coupling. wikipedia.orgmdpi.com Mice lacking RyR1 die at birth due to respiratory failure, highlighting its critical role. mdpi.com

RyR2 is the primary isoform in the myocardium (heart muscle) and is also found in the brain and smooth muscle. wikipedia.orgmdpi.comfrontiersin.org It is the main mediator of calcium-induced calcium release (CICR) in cardiac cells, a process vital for heart contraction. frontiersin.org Dysfunction of RyR2 is linked to life-threatening cardiac arrhythmias. mdpi.com

RyR3 is expressed more broadly across various tissues, including the brain, diaphragm, and smooth muscle, though at lower levels. mdpi.comrupress.org While its precise functions are still being elucidated, it is thought to be involved in modulating Ca2+ release and has been implicated in processes like neuroprotection and memory. wikipedia.orgmdpi.com

The three isoforms share approximately 65-70% amino acid sequence identity, with the most significant differences located in three "divergent regions." mdpi.comrupress.org All isoforms are regulated by a variety of endogenous molecules, including Ca2+ itself, ATP, and calmodulin. nih.govrupress.org

Table 1: Overview of Ryanodine Receptor (RyR) Isoforms

Isoform Primary Tissue Expression Key Physiological Role
RyR1 Skeletal Muscle Excitation-Contraction Coupling
RyR2 Myocardium (Heart Muscle), Brain Calcium-Induced Calcium Release (CICR)
RyR3 Brain, Diaphragm, Smooth Muscle Modulation of Calcium Release

Role of Peptide Toxins from Animal Venoms as Molecular Probes for Ion Channels

Animal venoms from creatures like scorpions, spiders, snakes, and cone snails are complex mixtures rich in peptides and small proteins that have evolved to target ion channels with high potency and selectivity. nih.govnih.govresearchgate.net This makes them invaluable tools for scientists studying the structure and function of these channels. nih.govnih.gov These toxins can act as highly specific molecular probes, allowing researchers to isolate and characterize different ion channel subtypes and their roles in physiological processes. nih.govacs.org

Venom peptides can modulate ion channel activity in various ways, such as blocking the channel pore or altering its gating mechanisms. frontiersin.org Their high affinity and specificity for membrane proteins are a result of structurally rigid peptide folds with well-defined functional surfaces. nih.gov The study of these toxin-receptor interactions has provided significant insights into the molecular details of ion channel function and has also opened avenues for the development of new therapeutic agents. nih.govresearchgate.net

Contextualization of Imperatoxin-Inhibitor (IpTx_i) within Calcium Channel Modulators

This compound (IpTx_i) is a peptide toxin isolated from the venom of the African emperor scorpion, Pandinus imperator. nih.govresearchgate.net It is a notable modulator of ryanodine receptors. nih.govresearchgate.net Unlike its counterpart, Imperatoxin A (IpTx_a), which activates RyRs, IpTx_i acts as an inhibitor, blocking the Ca2+ release channel. wikipedia.orgnih.gov

IpTx_i is a heterodimeric protein with a molecular weight of approximately 15 kDa. nih.govwikipedia.org It consists of a large subunit (104 amino acids) and a small subunit (27 amino acids) linked by a disulfide bond. nih.govresearchgate.net The large subunit possesses phospholipase A2 (PLA2) activity. nih.govresearchgate.net Research has shown that the inhibitory action of IpTx_i on RyRs is not due to a direct binding of the toxin to the receptor. Instead, the PLA2 activity of the large subunit hydrolyzes fatty acids from the sarcoplasmic reticulum membrane. nih.govwikipedia.org These freed fatty acids then bind to the RyR or an associated protein, inducing a block of the channel. wikipedia.org This indirect mechanism of action, relying on enzymatic activity to produce the inhibitory molecule, distinguishes IpTx_i from many other channel-blocking toxins. nih.gov IpTx_i has been shown to inhibit both skeletal (RyR1) and cardiac (RyR2) isoforms of the ryanodine receptor. nih.gov

Table 2: Properties of this compound (IpTx_i)

Property Description
Source Venom of the scorpion Pandinus imperator
Structure Heterodimeric protein (Large and Small Subunits)
Molecular Weight ~15 kDa
Large Subunit 104 amino acids, possesses Phospholipase A2 (PLA2) activity
Small Subunit 27 amino acids
Mechanism of Action Indirect inhibition of Ryanodine Receptors via PLA2-mediated release of fatty acids
Target Ryanodine Receptors (including RyR1 and RyR2)

Properties

Molecular Formula

Heterodimer composed of a large subunit (104 AA) and a small subunit (27 AA) linked by disulfide bridge

Molecular Weight

10 KDa

Purity

≥ 90 % (SDS-PAGE and HPLC)

Origin of Product

United States

Discovery, Isolation, and Primary Characterization of Imperatoxin Inhibitor

Historical Discovery of Ryanodine (B192298) Receptor Modulators from Pandinus imperator Venom

The venom of the African emperor scorpion, Pandinus imperator, has been identified as a significant natural source of peptide toxins that modulate the function of ion channels. semanticscholar.orgrupress.orgwikipedia.org Initial investigations into this venom led to the discovery of two distinct factors that exhibited opposing effects on Ca2+ release channels, also known as ryanodine receptors (RyRs). semanticscholar.orgrupress.org These modulators were named Imperatoxin-activator (IpTx_a) and Imperatoxin-inhibitor (IpTx_i), reflecting their respective abilities to selectively activate or inhibit the ryanodine receptors. semanticscholar.orgrupress.org This discovery highlighted the venom as a valuable resource for developing molecular probes to study the intricate mechanisms of calcium signaling in muscle cells. nih.gov

Methodologies for Isolation and Purification of this compound from Crude Venom

The purification of this compound from the soluble fraction of P. imperator venom involves a multi-step process utilizing standard chromatographic techniques. researchgate.net These methods separate the complex mixture of proteins and peptides present in the crude venom based on their physical and chemical properties, such as size and charge. nih.govtums.ac.irresearchgate.net The process typically begins with size-exclusion chromatography, followed by further purification steps to achieve a high degree of purity. researchgate.netresearchgate.net

The general workflow for isolating IpTx_i is outlined below.

StepChromatography TechniquePrinciple of SeparationPurpose
1Gel Filtration (e.g., Sephadex G-50)Size ExclusionInitial separation of crude venom components based on molecular weight. researchgate.net
2Ion Exchange ChromatographyChargeFurther separation of fractions based on their net electrical charge. nih.gov
3Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)HydrophobicityFinal purification to isolate the homogenous peptide. tums.ac.ir

Initial Functional Delineation of this compound as a Calcium Release Channel Blocker

Initial characterization revealed this compound to be a heterodimeric protein with a molecular weight of approximately 15 kDa. researchgate.netnih.gov It is composed of two distinct polypeptide subunits linked by a disulfide bond: a large subunit of 104 amino acids and a smaller, structurally unrelated subunit of 27 amino acids. nih.govwikipedia.org

Further investigation into its mechanism demonstrated that IpTx_i does not function as a typical channel blocker that directly binds to the receptor pore. Instead, its inhibitory action is a result of the enzymatic activity of its large subunit, which displays significant homology to Phospholipase A2 (PLA2). nih.govwikipedia.org In the presence of Ca2+, this PLA2 subunit hydrolyzes fatty acids from the sarcoplasmic reticulum membrane. wikipedia.org These liberated fatty acids then act on the ryanodine receptor or an associated protein, inducing a block of the channel and thereby inhibiting Ca2+ release. nih.govwikipedia.org This indirect mechanism of inhibition was confirmed when treatment of IpTx_i with p-bromophenacylbromide, a specific inhibitor of PLA2 activity, significantly diminished its ability to block the ryanodine receptors. researchgate.netnih.gov

Structural and Functional Properties of this compound (IpTx_i)
PropertyDescriptionReference
Molecular WeightApproximately 15 kDa nih.govwikipedia.org
StructureHeterodimer composed of two polypeptide subunits linked by a disulfide bond. researchgate.netnih.gov
Large Subunit104 amino acids; possesses Phospholipase A2 (PLA2) activity. nih.govwikipedia.org
Small Subunit27 amino acids; structurally unrelated to the large subunit. nih.govwikipedia.org
Mechanism of ActionIndirect inhibition. The PLA2 subunit releases fatty acids from the membrane, which in turn block the Ryanodine Receptor channel. researchgate.netnih.govwikipedia.org

Distinction from Imperatoxin-Activator (IpTx_a) in Modulatory Function

This compound (IpTx_i) and Imperatoxin-activator (IpTx_a) represent a clear example of functional dichotomy, where two components from the same venom source exert opposite effects on the same molecular target. semanticscholar.orgwikipedia.org While both modulate ryanodine receptors, they differ fundamentally in their structure, size, and mechanism of action. semanticscholar.orgnih.govwikipedia.org

IpTx_a is a small, single-chain peptide of 33 amino acids with a molecular weight of about 3.7 kDa. wikipedia.orgmdpi.com Unlike the indirect, enzymatic action of IpTx_i, IpTx_a acts directly on the ryanodine receptor. nih.govwikipedia.org It binds to the receptor, or a closely associated protein, which enhances ryanodine binding and increases the channel's open probability, thereby activating Ca2+ release. nih.govwikipedia.orgresearchgate.net In contrast, IpTx_i's larger, heterodimeric structure facilitates an enzymatic reaction that produces secondary molecules (fatty acids) responsible for channel inhibition. researchgate.netnih.gov

Comparison of this compound (IpTx_i) and Imperatoxin-Activator (IpTx_a)
FeatureThis compound (IpTx_i)Imperatoxin-Activator (IpTx_a)
Effect on RyRInhibition/Blocking of Ca2+ releaseActivation/Enhancement of Ca2+ release
Molecular StructureHeterodimeric protein (two subunits)Single polypeptide chain
Amino Acid ResiduesLarge subunit: 104; Small subunit: 2733
Molecular Weight~15 kDa~3.7 kDa
Mechanism of ActionIndirect: Enzymatic (PLA2) activity releases fatty acids that block the channel. nih.govDirect: Binds to the RyR complex to increase channel open probability. nih.govwikipedia.org

Molecular Architecture and Biosynthesis of Imperatoxin Inhibitor

Heterodimeric Protein Structure of Imperatoxin-Inhibitor

IpTxi is a heterodimeric protein, meaning it is composed of two different polypeptide chains, referred to as subunits. nih.govresearchgate.net The entire protein has a molecular weight of approximately 15 kDa. wikipedia.orgnih.gov These subunits, a large and a small one, are covalently joined together. nih.govresearchgate.net This two-chain structure is a key feature of its molecular architecture. wikipedia.org

The large subunit of IpTxi is a polypeptide chain consisting of 104 amino acid residues. nih.govresearchgate.net A significant characteristic of this subunit is its enzymatic capability; it exhibits phospholipase A2 (PLA2) activity. wikipedia.orgresearchgate.net This enzymatic function is integral to the toxin's mechanism of inhibiting ryanodine (B192298) receptors. nih.gov Structurally, the large subunit shows a high degree of homology to PLA2 found in the venoms of the honey bee (Apis mellifera) and the Gila monster lizard (Heloderma horridum). nih.govresearchgate.net

The small subunit is a shorter polypeptide chain made up of 27 amino acid residues. nih.govresearchgate.net Unlike the large subunit, the small subunit does not share significant sequence similarity with other known peptides, including the Kunitz-type protease inhibitors that are known to interact with certain snake venom toxins. nih.govresearchgate.net Research involving a synthetic version of the small subunit demonstrated that this peptide alone is not capable of inhibiting the ryanodine receptor, highlighting the importance of the complete heterodimeric structure for its biological activity. nih.govresearchgate.net

Table 1: Subunit Properties of this compound

Feature Large Subunit Small Subunit
Number of Amino Acids 104 nih.govresearchgate.net 27 nih.govresearchgate.net
Key Characteristic Phospholipase A2 (PLA2) activity wikipedia.orgresearchgate.net Structurally unrelated to known peptides nih.govresearchgate.net
Amino Acid Sequence TMWGTKWCGSGNEATDISELGYWSNLDSCCRTHDHCDNIPSGQTKYGLTNEGKYTMMNCKCETAFEQCLRNVTGGMEGPAAGFVRKTYFDLYGNGCYNVQCPSQ wikipedia.org SEECPDGVATYTGEAGYGAWAINKLNG wikipedia.org

Genomic and Transcriptomic Basis of this compound Biosynthesis

The biosynthesis of IpTxi is directed by information encoded within the scorpion's genome and transcribed into messenger RNA (mRNA). nih.govresearchgate.net Studies involving the creation and analysis of a cDNA library from the venom glands of Pandinus imperator were instrumental in cloning the gene that codes for IpTxi. nih.govresearchgate.net This research revealed that both the large and small subunits of the mature toxin are translated from a single, continuous mRNA molecule. nih.govresearchgate.net This indicates that the two distinct polypeptide chains originate from a common precursor protein. Transcriptomic analyses of scorpion venom glands, in general, show a high level of gene expression related to protein synthesis, post-translational modification, and trafficking, which are all crucial processes for producing complex venom components like IpTxi. nih.gov

Post-Translational Processing and Maturation Mechanisms

Following the translation of the IpTxi precursor protein from its mRNA template, it undergoes several post-translational modifications to become the mature, functional toxin. wikipedia.org This process is a common strategy in the biosynthesis of many proteins, including peptide hormones and toxins. wikipedia.org The initial translated product is a single polypeptide chain that contains the sequences for both the large and small subunits. nih.govresearchgate.net

The maturation of IpTxi involves proteolytic cleavage, a process where specific peptide bonds are broken by enzymes called proteases. thermofisher.com In the case of IpTxi, a basic pentapeptide—a short chain of five amino acids—is excised from the precursor protein. nih.govresearchgate.net This cleavage event separates the large and small subunits. nih.govresearchgate.net Following this separation, the inter-chain disulfide bond is formed between the two subunits, finalizing the assembly of the mature, heterodimeric IpTxi molecule. researchgate.netwikipedia.org This sequence of cleavage and bond formation is a critical step in producing the active form of the toxin. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound (IpTxi)
Cysteine

Mechanistic Elucidation of Imperatoxin Inhibitor Action on Ryanodine Receptors

Phospholipase A2 (PLA2) Activity of the Large Subunit

Structurally, Imperatoxin-inhibitor is a heterodimeric protein, meaning it is composed of two distinct polypeptide subunits linked together. researchgate.netnih.govstorkapp.me It consists of a large subunit of 104 amino acid residues covalently joined by a disulfide bond to a smaller, structurally unrelated subunit of 27 amino acid residues. researchgate.netnih.govstorkapp.me Crucially, the large subunit possesses intrinsic enzymatic activity, specifically identified as a phospholipase A2 (PLA2). researchgate.netnih.govstorkapp.me This enzymatic subunit shows high homology to PLA2 found in the venoms of the bee (Apis mellifera) and the Gila monster lizard (Heloderma horridum). researchgate.netnih.govstorkapp.me

The smaller subunit, by contrast, has no significant similarity to other known peptides, including Kunitz-type protease inhibitors that are known to target the lipolytic effects of other toxins like β-bungarotoxins. researchgate.netnih.gov Experiments using a synthetic version of the small subunit alone failed to produce any inhibition of RyR activity, confirming that the inhibitory function resides within the properties of the complete heterodimer, driven by the enzymatic large subunit. researchgate.netnih.gov

SubunitAmino Acid ResiduesKey FeatureHomology
Large Subunit 104Phospholipase A2 (PLA2) activityBee and Lizard venom PLA2 researchgate.netnih.govstorkapp.me
Small Subunit 27Structurally unrelated to known peptidesNone identified researchgate.netnih.gov

Role of Lipid Products in Ryanodine (B192298) Receptor Inhibition

The inhibitory effect of IpTxi on ryanodine receptors is not a result of the toxin directly binding to the channel protein. Instead, the inhibition is a consequence of the PLA2 activity of its large subunit acting on the phospholipid membrane of the sarcoplasmic reticulum where the RyRs are located. researchgate.netnih.govstorkapp.me Treatment of IpTxi with p-bromophenacyl bromide, a chemical that specifically inhibits PLA2 activity, significantly diminishes its capacity to inhibit RyRs. researchgate.netnih.gov This finding strongly indicates that the enzymatic generation of lipid products is the essential step in the toxin's mechanism of action. researchgate.netnih.govstorkapp.me

The PLA2 enzyme works by hydrolyzing phospholipids (B1166683), generating fatty acids and lysophospholipids. Research has demonstrated that these lipid products are the true mediators of RyR inhibition. researchgate.net Specifically, fatty acids like linoleic acid have been shown to selectively inhibit the activity of cardiac RyR channels. researchgate.net In contrast, the other product of PLA2 action, lysophosphatidylcholine (B164491) (lyso-PC), did not produce the same inhibitory effect in experimental setups. researchgate.net This suggests that the generation of specific unsaturated fatty acids in the vicinity of the RyR channel is the key inhibitory signal produced by IpTxi's enzymatic action.

The precise biophysical mechanism by which the lipid products, particularly fatty acids, inhibit the RyR channel is an area of ongoing investigation. It is understood that these lipid mediators, once generated within the sarcoplasmic reticulum membrane by IpTxi's PLA2 activity, interact with the RyR protein. This interaction leads to a conformational change in the channel, resulting in its closure and the inhibition of calcium release. The effect is potent, with IpTxi inhibiting the binding of [3H]ryanodine—a marker for RyR channel opening—with an ED50 of approximately 10 nM. nih.govnih.gov

Allosteric Modulation vs. Direct Binding Mechanisms in RyR Inhibition

The mechanism of IpTxi is a clear example of indirect, allosteric-like modulation rather than direct competitive binding. researchgate.netnih.gov The toxin itself does not appear to bind to the ryanodine binding site or any other primary modulatory site on the RyR protein. researchgate.net Instead, its enzymatic activity alters the local lipid environment of the channel. The resulting lipid products then act as allosteric modulators, influencing the channel's gating behavior from a site distinct from the primary ligand-binding locations. This is supported by the fact that inhibiting the enzyme activity of IpTxi prevents RyR inhibition, even though the toxin is still present. researchgate.netnih.gov This enzymatic, indirect pathway distinguishes IpTxi from many other RyR modulators that function through direct, stoichiometric binding.

Effects on Calcium Release from Sarcoplasmic Reticulum in Cell Systems

In functional cellular systems, the enzymatic action of IpTxi translates into a tangible blockade of calcium release from the sarcoplasmic reticulum (SR). nih.govnih.gov In studies using whole-cell recordings of cardiac myocytes, the application of this compound resulted in a decrease in both the amplitude of muscle cell twitches and the associated intracellular calcium transients. nih.govnih.gov This demonstrates that by inhibiting the RyR channels, IpTxi effectively uncouples the electrical excitation of the cell from the mechanical contraction that is driven by SR calcium release, confirming its role as a selective blocker of this crucial process. nih.govnih.gov

Experimental SystemObserved Effect of IpTxiImplication
[3H]ryanodine binding assays Inhibition with ED50 of ~10 nM nih.govnih.govBlocks RyR channel opening
Cardiac Myocytes (whole-cell) Decreased twitch amplitude nih.govnih.govReduces muscle contractility
Cardiac Myocytes (whole-cell) Decreased intracellular Ca2+ transients nih.govnih.govSelective blockade of SR Ca2+ release

Comparative Analysis with Other RyR Inhibitors and Modulators

The mechanism of this compound is unique when compared to other agents that affect ryanodine receptors.

Imperatoxin-activator (IpTa): Also found in the venom of Pandinus imperator, IpTa (also known as Imperacalcin) acts as a direct activator of RyRs, particularly the skeletal muscle isoform (RyR1). semanticscholar.orgrupress.org Unlike the indirect, enzymatic action of IpTxi, IpTa binds directly to the channel protein to induce a subconductance state and enhance its activity. semanticscholar.orgnih.gov

β-Bungarotoxins: The lipolytic mechanism of IpTxi is a property it shares with β-bungarotoxins, a class of neurotoxins from snake venoms. researchgate.netnih.gov These toxins are also heterodimeric proteins with PLA2 activity that exert their toxic effects through the enzymatic degradation of phospholipids. nih.gov

Ryanodine: The namesake alkaloid for the receptor, ryanodine, is a direct modulator that binds with high affinity to an open state of the channel. scbt.comnih.gov At nanomolar concentrations, it locks the channel in a sub-conductance state, while at micromolar concentrations, it fully inhibits the channel. This contrasts with IpTxi's mechanism, which does not involve direct binding to the ryanodine site but rather prevents the channel from opening through the action of lipid mediators. researchgate.net

Other Small Molecule Inhibitors: Compounds like Flecainide act as selective blockers by directly interacting with the channel's ion-conducting pore or associated structures. scbt.com This represents a direct physical occlusion or stabilization of a closed state, fundamentally different from the enzymatic and indirect approach of IpTxi.

Target Identification and Validation of Imperatoxin Inhibitor

Specificity Towards Ryanodine (B192298) Receptor Isoforms (RyR1, RyR2, RyR3)

Imperatoxin-Inhibitor has been shown to effectively inhibit the function of at least two major isoforms of the Ryanodine Receptor. Functional assays have demonstrated its inhibitory action on both the skeletal muscle isoform (RyR1) and the cardiac muscle isoform (RyR2). semanticscholar.orgresearchgate.net While its effects are potent on both, studies using sarcoplasmic reticulum (SR) vesicles from rabbit skeletal muscle and pig cardiac muscle indicate a comparable inhibitory profile across these isoforms. researchgate.net The toxin's activity is not restricted to a single tissue type, pointing to a broader mechanism of action that affects the fundamental properties of the channel or its immediate environment, rather than isoform-specific structural domains. researchgate.net

Functional Assays for Receptor Binding and Inhibition

The functional consequences of this compound action on Ryanodine Receptors have been characterized through several key experimental approaches. These assays confirm its inhibitory effect on RyR channel function.

Radioligand binding assays using [3H]ryanodine are a primary method for assessing the functional state of the RyR channel. Ryanodine binds preferentially to the open state of the channel. This compound demonstrates a potent, dose-dependent inhibition of [3H]ryanodine binding to both skeletal (RyR1) and cardiac (RyR2) sarcoplasmic reticulum vesicles. researchgate.net This inhibition signifies that the toxin effectively reduces the channel's open probability or facilitates its closure.

The inhibitory effect is also dependent on the concentration of free calcium (Ca²⁺), a key physiological activator of the RyR. Studies show that IpTxi robustly inhibits ryanodine binding across a range of Ca²⁺ concentrations, demonstrating its efficacy under various conditions of channel activation. researchgate.net

Table 1: Dose-Dependent Inhibition of [³H]Ryanodine Binding by this compound (IpTxi)

IpTxi ConcentrationTarget TissueInhibition of [³H]Ryanodine Binding (%)
~1 nMCardiac SR (RyR2)~20%
~10 nMCardiac SR (RyR2)~50%
~100 nMCardiac SR (RyR2)~80%
~10 nMSkeletal SR (RyR1)~30%
~100 nMSkeletal SR (RyR1)~60%
~1 µMSkeletal SR (RyR1)~85%
Data derived from graphical representations in Zamudio et al. (1997). researchgate.net

Investigations at the single-channel level have been crucial in elucidating the mechanism of IpTxi. When cardiac RyR channels are reconstituted into lipid bilayers, their activity can be directly measured. These experiments have revealed that the inhibition caused by IpTxi is not due to a direct blockage of the channel pore by the protein itself. Instead, the inhibition is mediated by lipid products generated by the toxin's intrinsic phospholipase A2 (PLA2) activity. researchgate.net

Specifically, fatty acids such as linoleic acid, when applied directly to the channel, replicate the inhibitory effect of IpTxi, causing a significant reduction in the channel's open probability (Po). researchgate.net This confirms that the toxin modifies the lipid environment of the RyR, leading to its functional inhibition.

While specific calcium imaging studies on permeabilized and intact cells are not extensively detailed in the primary literature for this compound, the functional data from binding assays and single-channel recordings strongly imply its effect on intracellular calcium dynamics. By inhibiting the RyR channels, IpTxi effectively blocks the release of Ca²⁺ from the sarcoplasmic reticulum, which would be observable as a prevention or reduction of intracellular calcium transients in response to a stimulus.

Site of Action on the Ryanodine Receptor Complex

A significant finding regarding this compound is that its site of action is not a direct binding site on the Ryanodine Receptor protein complex. Instead, IpTxi functions as an enzyme. researchgate.net It is a heterodimeric protein with inherent phospholipase A2 (PLA2) activity. semanticscholar.orgresearchgate.net

The mechanism of inhibition involves IpTxi acting on the phospholipid membrane in the vicinity of the RyR channel. Its PLA2 activity generates lipid products, such as free fatty acids (e.g., linoleic acid) and lysophospholipids. researchgate.net These lipid modulators then interact with the RyR channel, causing its inhibition. This indirect mechanism was confirmed by demonstrating that treatment of IpTxi with p-bromophenacyl-bromide, a specific inhibitor of PLA2 activity, significantly diminishes its ability to inhibit the RyR channel. researchgate.net Therefore, the primary "target" is the membrane lipid, and the RyR is the secondary effector that is modulated by the products of the enzymatic reaction.

Validation of RyRs as Critical Biological Targets for this compound Effects

The validation of Ryanodine Receptors as the ultimate biological targets for the effects of this compound is firmly established by the convergence of multiple lines of evidence:

Specific Functional Modulation : IpTxi specifically inhibits [3H]ryanodine binding, a hallmark of interaction with the RyR channel complex. researchgate.net

Alteration of Channel Gating : Single-channel recordings confirm that the functional consequence of IpTxi's enzymatic action is the inhibition of RyR channel activity. researchgate.net

Dependence on RyR Presence : The entire inhibitory effect is observed in preparations containing functional RyR channels, such as sarcoplasmic reticulum vesicles and reconstituted single channels. researchgate.net

While the interaction is indirect, the downstream effects are a direct and potent modulation of RyR channel function. This validates the RyR as the critical target through which this compound exerts its powerful inhibitory effects on cellular calcium release.

Preclinical Pharmacological Applications and Mechanistic Insights

In Vitro Studies of Imperatoxin-Inhibitor in Cellular Models

In vitro investigations have been fundamental to deciphering the novel inhibitory action of IpTxi. These studies have primarily focused on its effects on ryanodine (B192298) receptors and the consequential impact on cellular calcium signaling.

Early whole-cell recording studies in cardiac myocytes demonstrated that this compound leads to a decrease in both twitch amplitude and the associated intracellular calcium transients. nih.gov This effect is indicative of a selective blockade of calcium release from the sarcoplasmic reticulum, the primary internal store of calcium for muscle contraction. nih.gov By inhibiting the RyR channels, IpTxi effectively reduces the amount of calcium released into the cytoplasm during excitation-contraction coupling, thereby dampening the myocyte's contractile response.

The mechanism by which this compound influences RyR channels is indirect and relies on its inherent enzymatic activity. nih.govresearchgate.net IpTxi is a heterodimeric protein, composed of a large subunit with phospholipase A2 (PLA2) activity and a smaller, structurally unrelated subunit. nih.govresearchgate.netwikipedia.org

The inhibitory action is not caused by the toxin directly binding to the RyR channel. nih.gov Instead, the PLA2 subunit of IpTxi hydrolyzes phospholipids (B1166683) within the sarcoplasmic reticulum membrane, generating lipid products, primarily free fatty acids and lysophospholipids. researchgate.netwikipedia.org Subsequent investigations revealed that specific free fatty acids are the actual agents responsible for inhibiting the RyR channel. researchgate.net These lipid products interact either with the RyR protein itself or a closely associated regulatory protein, inducing a blockade of the channel. researchgate.netwikipedia.org This inhibition is characterized by a marked decrease in the lifetime and frequency of channel opening events. researchgate.net

Studies using [3H]ryanodine binding assays have shown that unsaturated fatty acids are particularly potent inhibitors of RyR activity.

Fatty AcidPotency (IC₅₀)Type
Arachidonic acid~25 µMUnsaturated
Linoleic acid~55 µMUnsaturated
Oleic acid~70 µMUnsaturated
Palmitic acid>100 µM (Partial Inhibition)Saturated

This table summarizes the inhibitory potency of various fatty acids on ryanodine receptor activity, as determined by [3H]ryanodine binding assays. Data sourced from research on the lipid products of IpTxi's PLA2 activity. researchgate.net

In contrast, lysophospholipids, the other product of PLA2 activity, did not significantly modify RyR activity, pinpointing free fatty acids as the key inhibitory molecules. researchgate.net

Ex Vivo Tissue Preparations for Investigating Inhibition Mechanisms

Ex vivo preparations, specifically isolated sarcoplasmic reticulum (SR) vesicles from both cardiac and skeletal muscle, have been indispensable for elucidating the inhibition mechanism of IpTxi. nih.govresearchgate.net These vesicle preparations allow for the direct study of RyR channels in a controlled environment, free from the complexities of an intact cell.

Researchers utilized [3H]ryanodine binding assays with these SR vesicles to quantify the functional state of the RyR channels. researchgate.net IpTxi was found to inhibit [3H]ryanodine binding to both cardiac and skeletal SR vesicles, with an ED₅₀ of approximately 10 nM, confirming its inhibitory effect on the channel. nih.gov

Crucially, these ex vivo models provided the definitive evidence for the enzymatic nature of IpTxi's action. When IpTxi was pre-treated with p-bromophenacyl-bromide, a specific inhibitor of PLA2 activity, its capacity to inhibit RyRs in SR vesicle preparations was significantly diminished. nih.govresearchgate.net This experiment elegantly demonstrated that the phospholipase activity is essential for the toxin's inhibitory effect, confirming that a lipid product generated by the toxin, rather than the toxin itself, is responsible for channel inhibition. nih.govresearchgate.net

Evaluation in Relevant Disease Models for Mechanistic Understanding (Preclinical)

Dysfunctional cardiac ryanodine receptors (RyR2) are implicated in certain life-threatening cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT). nih.govryr1.org This condition is often characterized by "leaky" RyR2 channels that cause inappropriate diastolic calcium release from the sarcoplasmic reticulum, leading to delayed afterdepolarizations and triggered arrhythmias. ryr1.org

Given that this compound ultimately causes RyR channel blockade via the generation of free fatty acids, it has been proposed as a potential modulator in preclinical arrhythmia models. wikipedia.org The mechanistic hypothesis is that the localized production of inhibitory fatty acids could reduce the diastolic calcium leak from aberrant RyR2 channels. By stabilizing the channel in a closed or blocked state, IpTxi could potentially prevent the triggers for arrhythmogenesis in conditions like CPVT. This remains a theoretical application that requires further in vivo investigation to be validated. wikipedia.org

Investigation of this compound's Utility as a Research Tool

This compound is a valuable and unique research tool precisely because of its indirect mechanism of action. Unlike direct channel blockers, IpTxi allows for the investigation of RyR modulation by lipid products generated in situ, directly within the membrane environment of the channel. nih.govresearchgate.net

This makes IpTxi a powerful probe for studying:

Lipid modulation of ion channels : It provides a method to explore how the local lipid environment, specifically the presence of free fatty acids, affects RyR channel gating and function. anu.edu.au

Enzymatic regulation of channel activity : It serves as a model system for how membrane-associated enzymes can influence ion channel behavior through the modification of the lipid bilayer.

Its action stands in stark contrast to its counterpart from the same venom, Imperatoxin Activator (IpTxa), which is a peptide that appears to bind directly to RyR channels to activate them. semanticscholar.org The existence of both an indirect inhibitor and a direct activator from the same source provides a unique pharmacological toolkit to dissect the complex regulation of ryanodine receptors.

Key Characteristics of this compound (IpTxi)
PropertyDescriptionReference
StructureHeterodimeric protein (~15 kDa) with a large (PLA2) and small subunit linked by a disulfide bond. nih.govresearchgate.netwikipedia.org
TargetRyanodine Receptors (RyR) of the sarcoplasmic reticulum. nih.gov
Mechanism of ActionIndirect inhibition. The PLA2 subunit hydrolyzes membrane phospholipids to produce free fatty acids, which in turn block the RyR channel. nih.govresearchgate.netwikipedia.org
Effect on ChannelBlocks channel openings, decreasing the lifetime and frequency of open events. nih.govresearchgate.net
Research UtilityA tool to study in situ lipid modulation of ion channels and enzymatic regulation of channel function. nih.govanu.edu.au

Advanced Structural Biology and Structure Activity Relationship Studies

Three-Dimensional Structural Determination of Imperatoxin-Inhibitor

This compound (IpTxi) is a heterodimeric protein toxin with a molecular weight of approximately 15 kDa, isolated from the venom of the African scorpion Pandinus imperator. wikipedia.orgnih.gov Its structure consists of two distinct polypeptide subunits linked by a disulfide bond. wikipedia.orgnih.govresearchgate.net While the primary structure, including the amino acid composition of its subunits, has been determined through cDNA cloning, specific details regarding the experimental determination of its complete three-dimensional (3D) crystal or solution structure through methods such as X-ray crystallography or NMR spectroscopy are not extensively detailed in the available research. nih.govresearchgate.net The toxin's composition is translated from a single continuous messenger RNA into the two mature subunits after the removal of a basic pentapeptide. nih.govresearchgate.net

Table 1: Subunit Composition of this compound (IpTxi)

Subunit Number of Amino Acids Key Features
Large Subunit 104 Possesses Phospholipase A2 (PLA2) enzymatic activity. wikipedia.orgnih.govresearchgate.net

Identification of Functionally Important Subunit Domains and Residues

The functional activity of this compound is primarily attributed to its large subunit. nih.govresearchgate.net This 104-amino acid polypeptide contains a domain with Phospholipase A2 (PLA2) activity, which is crucial for its inhibitory effect on the ryanodine (B192298) receptor (RyR) Ca2+ release channels. wikipedia.orgnih.gov The large enzymatic subunit of IpTxi shares a high degree of homology with PLA2 found in the venoms of the bee (Apis mellifera) and the Gila monster lizard (Heloderma horridum). nih.govresearchgate.netresearchgate.net

In contrast, the small 27-amino acid subunit has no significant sequence similarity to other known peptides and does not appear to contribute directly to the inhibition of the ryanodine receptor. nih.govresearchgate.net Functional assays have demonstrated that a synthetic peptide with an identical amino acid sequence to the small subunit failed to inhibit RyR activity on its own. nih.govresearchgate.net This indicates that the large subunit's enzymatic domain is the primary determinant of IpTxi's biological function.

Mutagenesis Studies to Probe Mechanism of Action

While specific site-directed mutagenesis studies on this compound are not detailed, chemical inhibition studies have been pivotal in elucidating its mechanism of action. nih.govresearchgate.net The function of the toxin was probed by treating it with p-bromophenacylbromide, a chemical that specifically and irreversibly inhibits PLA2 activity. nih.govresearchgate.net This treatment significantly diminished the capacity of IpTxi to inhibit ryanodine receptors. nih.govresearchgate.net

These findings strongly suggest an indirect mechanism of action. Rather than the protein itself binding directly to the ryanodine receptor to cause inhibition, the evidence points to the enzymatic action of the large subunit as the causative agent. nih.govresearchgate.net The PLA2 activity of IpTxi is thought to hydrolyze phospholipids (B1166683) in the sarcoplasmic reticulum membrane, generating lipid products (such as free fatty acids) that are responsible for blocking the RyR channel. wikipedia.orgnih.govresearchgate.net Therefore, the essential functional component of IpTxi is its enzymatic capability to modify the lipid environment of the receptor. nih.gov

Rational Design and Synthesis Strategies for this compound Analogues and Mimetics

The available scientific literature does not describe specific research focused on the rational design and synthesis of analogues or mimetics of the complete this compound heterodimer. Research efforts have included the total synthesis of the small subunit of IpTxi. researchgate.net However, the purpose of this synthesis was to investigate the subunit's intrinsic activity, where it was found to be inactive, rather than to develop a functional mimetic or analogue for therapeutic or research applications. nih.govresearchgate.net

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Interactions

There is no specific information available from the provided research on the use of computational modeling or molecular dynamics simulations to study the interaction between this compound and its target, the ryanodine receptor. Such studies are valuable for understanding the precise binding and gating mechanisms of ion channels, but their application specifically to the indirect, enzyme-based inhibitory action of IpTxi has not been reported. nih.govelifesciences.org The mechanism, which relies on the generation of lipid products, presents a different modeling challenge compared to direct ligand-receptor binding events. nih.govresearchgate.net

Future Research Trajectories and Methodological Innovations

Development of Novel Assays for High-Throughput Screening of Imperatoxin-Inhibitor Modulators

The discovery of small molecules that can modulate the activity of IpTxi—either enhancing or diminishing its PLA2 activity or its inhibitory effect on RyRs—requires the development of robust high-throughput screening (HTS) assays. Traditional methods like [3H]ryanodine binding assays and planar lipid bilayer electrophysiology are not conducive to large-scale screening. researchgate.net Future efforts could focus on cell-based and biochemical assays amenable to automation.

Key approaches could include:

Fluorescence-Based Calcium Assays: Genetically engineered cell lines expressing specific RyR isoforms and a fluorescent calcium indicator could be used. High-throughput microscopy or plate readers could then measure changes in intracellular calcium transients in the presence of IpTxi and a library of compounds.

Enzymatic HTS for PLA2 Activity: A fluorogenic or colorimetric substrate for the PLA2 subunit of IpTxi could be developed. This would allow for direct, rapid screening of compound libraries for inhibitors or activators of its enzymatic function. mdpi.com

Reporter Gene Assays: Cells could be engineered with a reporter gene (e.g., luciferase) under the control of a calcium-dependent transcription factor. Modulation of IpTxi's effect on RyR-mediated calcium release would translate into a measurable light or color output, adapting principles from other HTS campaigns. nih.gov

Interactive Table 2: Potential High-Throughput Screening (HTS) Methodologies for IpTxi Modulators

Elucidation of Regulatory Pathways Influencing this compound Activity

The activity of IpTxi is intrinsically linked to the cellular environment, particularly the availability of its substrate and cofactors. The PLA2 activity of IpTxi is dependent on calcium (Ca2+), meaning its inhibitory potency on RyRs is coupled to the local concentration of this ion. wikipedia.org Furthermore, research in adrenal chromaffin cells has suggested that IpTxi can interact with the cyclic ADP-ribose (cADPR) signaling pathway, a key regulator of Ca2+-induced Ca2+ release. Future research should aim to map these regulatory networks comprehensively. Investigating how cellular signaling pathways—such as those involving protein kinases, phosphatases, and lipid-modifying enzymes—affect the composition of the sarcoplasmic reticulum membrane could reveal indirect mechanisms for regulating IpTxi efficacy.

Exploration of this compound Interactions with Other Cellular Components

While the primary target of IpTxi's action is the ryanodine (B192298) receptor, this interaction is mediated by lipid products. nih.govresearchgate.net The direct interactions of the IpTxi protein itself within the cell are less understood. The toxin must first associate with the sarcoplasmic reticulum membrane to exert its enzymatic function. The small subunit, while inactive on its own, may play a crucial role in targeting the complex to the correct membrane microdomain. nih.govresearchgate.net Studies have also indicated a functional interplay with the FKBP-RyR complex. Advanced proteomics techniques, such as affinity purification-mass spectrometry using a tagged IpTxi, could identify novel binding partners on the sarcoplasmic reticulum or other organelles, potentially revealing new functions or regulatory mechanisms.

Advances in Synthetic Biology for Recombinant this compound Production

The limited availability of IpTxi from its natural source hinders extensive research. While the gene encoding IpTxi has been cloned from a venom gland cDNA library, its recombinant production presents challenges. nih.gov The toxin is synthesized as a single polypeptide that is subsequently processed to form the two disulfide-linked subunits. nih.govresearchgate.net This complex post-translational modification may be difficult to replicate in standard bacterial expression systems like E. coli, which have been used for other scorpion toxins like Imperatoxin A. koreascience.kr

Synthetic biology offers potential solutions. The use of engineered yeast or mammalian cell lines with advanced protein folding and processing capabilities could facilitate proper assembly. Furthermore, novel plasmid stabilization and selection techniques, such as those based on toxin-antitoxin systems, could improve the yield and stability of expressing a toxic protein. nih.gov Total chemical synthesis, as has been achieved for Imperatoxin A, represents another viable, albeit complex, alternative for producing functional IpTxi and its analogs for research. nih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A systems-level understanding of IpTxi's impact on cellular physiology can be achieved by integrating various omics technologies. mdpi.comnih.gov These approaches can provide an unbiased, global view of the molecular changes induced by the toxin, moving beyond the well-established effect on RyRs.

Interactive Table 3: Application of Omics Technologies in this compound Research


Omics FieldResearch FocusPotential Insights
Lipidomics To precisely identify and quantify the species of fatty acids and lysophospholipids generated by IpTxi's PLA2 activity.Elucidation of the specific lipid messengers responsible for RyR inhibition and their structure-activity relationships.
Proteomics To identify proteins that interact with IpTxi and to map global changes in protein expression and post-translational modifications following IpTxi treatment.Discovery of novel binding partners, compensatory mechanisms, and downstream signaling cascades affected by chronic RyR inhibition.
Transcriptomics To analyze changes in gene expression in cells exposed to IpTxi.Understanding the long-term adaptive responses of cells to sustained disruption of calcium homeostasis.
Metabolomics To study the global changes in cellular metabolites resulting from altered calcium signaling.Revealing the broader impact of RyR inhibition on cellular energy metabolism and biosynthetic pathways.

Potential for this compound as a Lead Compound for Novel Pharmacological Probes

IpTxi's unique, indirect mechanism of RyR inhibition makes it an invaluable pharmacological probe for studying excitation-contraction coupling and intracellular calcium dynamics. Unlike direct channel blockers, IpTxi allows for the investigation of how membrane lipid composition influences ion channel function. Its counterpart, Imperatoxin A, has already been established as a crucial probe for RyR activation. nih.govnih.govmdpi.com

The protein nature of IpTxi limits its therapeutic potential. However, it can serve as a lead compound for the design of novel, small-molecule drugs. Future research could focus on developing peptidomimetics or small molecules that replicate the enzymatic activity of the large subunit or specifically block the interaction between the generated fatty acids and the RyR. Such compounds could offer a new therapeutic strategy for conditions characterized by aberrant RyR activity.

Q & A

Q. What methodological approaches are recommended for determining the inhibitory mechanism of IMPERATOXIN-INHIBITOR at the molecular level?

To investigate the mechanism, employ techniques such as surface plasmon resonance (SPR) for binding affinity measurements, cryo-electron microscopy (cryo-EM) for structural insights, and mutagenesis studies to identify critical residues. Ensure experimental replicates (minimum three) to validate reproducibility . Dose-response curves analyzed via Hill plots can quantify potency, while negative controls (e.g., scrambled peptides) confirm specificity .

Q. How should researchers design initial dose-response experiments to assess this compound efficacy?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture full dynamic range. Include positive controls (known inhibitors) and vehicle controls to normalize baseline activity. Apply nonlinear regression models (e.g., sigmoidal dose-response) to calculate IC₅₀ values. Statistical power analysis should guide sample size to avoid underpowered results .

What criteria define a robust research question for studying this compound in neurodegenerative disease models?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Feasible: Can this compound’s blood-brain barrier penetration be quantified within available resources?
  • Novel: Does the inhibitor target a previously uncharacterized allosteric site? Ensure alignment with gaps in literature (e.g., unresolved toxicity profiles) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue distribution. Use orthogonal assays (e.g., ex vivo electrophysiology) to validate target engagement. Consider species-specific metabolic differences and employ knockout models to isolate off-target effects .

Q. What strategies optimize this compound’s selectivity to minimize off-target interactions in complex biological systems?

Implement proteome-wide affinity profiling (e.g., thermal proteome profiling) to identify off-targets. Structure-activity relationship (SAR) studies guided by molecular dynamics (MD) simulations can refine inhibitor design. Validate selectivity using in silico docking against homologous proteins .

Q. How should researchers design a scoping review to evaluate this compound’s therapeutic potential across disparate disease models?

Follow Arksey & O’Malley’s framework :

  • Identify research questions: e.g., "What preclinical evidence supports this compound’s efficacy in non-neuronal tissues?"
  • Screen literature: Use databases (PubMed, Scopus) with keywords: "this compound," "allosteric modulation," "toxicity profile."
  • Consult experts: Validate findings via Delphi method to prioritize translational relevance .

Methodological and Ethical Considerations

Q. What statistical methods are appropriate for analyzing this compound’s time-dependent inhibition kinetics?

Use mixed-effects models to account for inter-experiment variability. For irreversible inhibition, apply kinact/KI calculations. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can interdisciplinary approaches enhance this compound’s mechanistic studies?

Integrate cheminformatics (e.g., QSAR models) with functional genomics (CRISPR screens) to map signaling pathways. Collaborate with computational biologists for multi-omics data integration (transcriptomics, proteomics) .

Q. What ethical frameworks govern this compound’s preclinical testing in animal models?

Adhere to 3Rs principles (Replacement, Reduction, Refinement). Justify sample sizes via power analysis to minimize animal use. Include ethical oversight in study protocols, detailing endpoints and humane euthanasia criteria .

Data Validation and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Characterize each batch using HPLC-MS for purity and NMR for structural confirmation. Include batch-specific data in supplementary materials. Use reference standards (e.g., commercial inhibitors) to calibrate assays across batches .

Q. What steps ensure reproducibility when translating this compound findings from cell lines to primary cultures?

Standardize culture conditions (e.g., serum-free media, passage number). Validate target expression via Western blot or qPCR . Perform time-lapse imaging to monitor dynamic responses. Share raw data and analysis pipelines via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.